molecular formula C24H25N5OS B3001863 4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775455-16-7

4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B3001863
CAS No.: 1775455-16-7
M. Wt: 431.56
InChI Key: FWQAKYKPIYYNGQ-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a methylsulfanylphenyl group, and a pyrazolo[1,5-a]pyrazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and the subsequent introduction of the benzyl(methyl)amino and methylsulfanylphenyl groups. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.

    Introduction of the Benzyl(methyl)amino Group: This step involves the reaction of the pyrazolo[1,5-a]pyrazine core with benzylamine and methylamine under controlled conditions.

    Introduction of the Methylsulfanylphenyl Group: This step involves the reaction of the intermediate compound with a methylsulfanylphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying specific biological processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and may have similar chemical and physical properties.

    Benzylamino Derivatives: Compounds with benzylamino groups may have similar reactivity and applications.

    Methylsulfanylphenyl Derivatives: Compounds with methylsulfanylphenyl groups may have similar properties and applications.

Uniqueness

4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields of scientific research. The presence of the benzyl(methyl)amino and methylsulfanylphenyl groups imparts specific properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-6-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c1-17-15-29-22(23(26-17)28(2)16-19-7-5-4-6-8-19)13-21(27-29)24(30)25-14-18-9-11-20(31-3)12-10-18/h4-13,15H,14,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQAKYKPIYYNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=N1)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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